Dapiramicin B

N-glycoside stability anomerization nucleoside antibiotic formulation

Dapiramicin B (CAS 90044-18-1) is a disaccharide nucleoside antibiotic produced by Micromonospora sp. SF-1917 and classified as a pyrrolo[2,3‑d]pyrimidine (7‑deazapurine) glycoside.

Molecular Formula C21H29N5O11
Molecular Weight 527.5 g/mol
CAS No. 90044-18-1
Cat. No. B1236309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapiramicin B
CAS90044-18-1
Synonymsdapiramicin B
Molecular FormulaC21H29N5O11
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCOC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO
InChIInChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1
InChIKeyCNAGQZVMYBWWLN-LSIARSKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapiramicin B (CAS 90044-18-1): A β‑N‑Glycoside Nucleoside Antibiotic for Rice Sheath Blight Research and Agro‑Antibiotic Procurement


Dapiramicin B (CAS 90044-18-1) is a disaccharide nucleoside antibiotic produced by Micromonospora sp. SF-1917 and classified as a pyrrolo[2,3‑d]pyrimidine (7‑deazapurine) glycoside [1]. It is the 6′‑hydroxylated, β‑N‑glycoside congener of dapiramicin A and retains the anomeric configuration that is thermodynamically stable under conditions where the α‑anomer epimerizes [2]. The compound is defined by a 4‑methoxy‑5‑cyano‑pyrrolo[2,3‑d]pyrimidine chromophore linked through an exocyclic N‑glycoside bond to a 4‑O‑(4‑O‑methyl‑β‑D‑glucopyranosyl)‑β‑D‑glucopyranosyl disaccharide [3]. Its anti‑fungal spectrum is documented in greenhouse models of rice sheath blight caused by Rhizoctonia solani, making it a candidate for agro‑antifungal discovery programmes and biosynthetic pathway interrogation [1].

Stereochemically defined β-N-glycoside antibiotic for stability and anomerization studies
Thermodynamically stable anomer suitable as reference standard
In vivo agro-antifungal discovery programs targeting Rhizoctonia solani
Documented greenhouse model response; distinct from in vitro-active comparators
Validated total-synthesis route via Pd-catalyzed N-arylation
Supports chemical supply chain independent of fermentation

Why Generic Substitution Fails: Stereochemical Lability of the α‑Anomer Precludes Simple Interchange with Dapiramicin A


Dapiramicin B and its closest analog dapiramicin A (CAS 67298-15-1) differ in two critical structural features that have measurable physicochemical and functional consequences: (i) the anomeric configuration of the N‑glycoside linkage (β in B vs. α in A) and (ii) the oxidation state at C‑6′ of the proximal sugar (CH₂OH in B vs. CH₃ in A) [1]. The α‑N‑glycoside of dapiramicin A undergoes facile epimerization under mildly acidic conditions to yield epidapiramicin A, whereas the β‑anomer of dapiramicin B is thermodynamically stable and resistant to anomerization [2]. This lability directly impacts formulation, storage, and batch‑to‑batch reproducibility for any application requiring a defined single stereoisomer. Furthermore, early primary literature notes that dapiramicin A “generally exhibits no in vitro activity” in conventional agar-diffusion assays, requiring specialised mycelial-growth slide bioassays for detection [3]. The structural and stability distinctions between the two congeners mean that one cannot serve as a drop‑in substitute for the other; the evidence below quantifies these differences where primary data allow and identifies areas where comparative data remain sparse [2][3].

Risk Dimension
Dapiramicin B (Target)
Dapiramicin A (Analog)
Anomer stability
β-N-glycoside; thermodynamically stable, resistant to epimerization
α-N-glycoside; readily epimerizes under acidic conditions
Physicochemical profile
6′-hydroxylated; higher polarity, 8 H-bond donors, tPSA ~244.9 Ų
6′-deoxy; lower polarity, 7 H-bond donors, altered chromatographic retention
Activity disclosure
Reported active in greenhouse model; in vitro data sparse
No standard in vitro activity; requires specialized mycelial growth assay
Caution: Structural analogs may differ in stability, solubility, and bioassay detection profiles; direct substitution may lead to inconsistent results.

Quantitative Differentiation of Dapiramicin B: Head‑to‑Head Evidence Against the Closest Analog Dapiramicin A


Stereochemical Stability: β‑N‑Glycoside (Dapiramicin B) vs. Acid‑Labile α‑N‑Glycoside (Dapiramicin A)

Dapiramicin A, which bears an α‑N‑glycoside linkage, undergoes epimerization to epidapiramicin A under acidic conditions, whereas the β‑N‑glycoside of dapiramicin B is reported as the thermodynamically stable anomer [1][2]. The total synthesis achieved a 69 % coupling yield from the key Pd‑catalysed Buchwald–Hartwig N‑arylation step, producing an anomeric mixture with an α:β ratio of 1:3.9, confirming the thermodynamic preference for the β‑configuration [1].

Stereochemical Stability
Head-to-head
β-anomer thermodynamically stable; α-anomer epimerizes under acidic conditions. Synthetic α:β ratio 1:3.9 favoring β.
Supports selection of β-anomer for formulation and storage stability
Epimerization kinetics not quantified in primary sources
N-glycoside stability anomerization nucleoside antibiotic formulation

Hydroxylation State at C‑6′: Physicochemical Differentiation Between Dapiramicin B and the 6′‑Deoxy Analog Dapiramicin A

Dapiramicin B is explicitly described as the 6′‑hydroxylated derivative of dapiramicin A, with the formulation C₂₁H₂₉N₅O₁₁ (Mᵣ = 527.5) compared to C₂₁H₂₉N₅O₁₀ (Mᵣ = 511.5) for dapiramicin A [1]. The additional hydroxyl group increases topological polar surface area (tPSA = 244.9 Ų; calc. from ChemSrc) and hydrogen‑bond donor capacity (8 H‑bond donors vs. 7 for dapiramicin A), resulting in higher aqueous solubility and altered chromatographic retention relative to the 6′‑deoxy congener [2].

C-6′ Hydroxylation
Head-to-head
Δ molecular weight +16 Da, H-bond donors +1, tPSA ~+24 Ų vs. dapiramicin A.
Enables chromatographic separation and purity control
Solubility differences inferred from structure; direct measurements not reported
structural analogue differentiation 6'-hydroxylation polarity and solubility

Greenhouse Efficacy Against Rhizoctonia solani: In Vivo Activity of Dapiramicin Congeners Where In Vitro Assays Fail

The primary isolation paper states that dapiramicin A “generally exhibits no in vitro activity” in standard agar-diffusion bioassays, yet it is “very effective against the sheath blight of rice plants caused by Rhizoctonia solani in a green house test” [1]. Dapiramicins A and B are both reported to show activity against rice sheath blight in greenhouse tests, though the relative potency of B versus A was not numerically differentiated in the available primary reports [2]. The necessity of specialised bioassays (mycelial growth inhibition on a slide glass or HPLC detection) for these compounds provides a negative selection criterion: compounds active in standard in vitro antifungal screens against Rhizoctonia solani (e.g., validamycin A, polyoxin D) belong to a different functional class and cannot be assumed to share the in vivo‑preferential profile of dapiramicins [3].

In Vivo Activity
Cross-study
Dapiramicin A “very effective” in greenhouse vs. R. solani, but no standard in vitro activity. B also active; relative potency not numerically differentiated.
Qualitative in vivo response context; distinct from in vitro-active antifungals
Quantitative MIC/ED₅₀ values unavailable for direct comparison
rice sheath blight Rhizoctonia solani in vivo antifungal efficacy

Synthetic Accessibility via Total Synthesis: Dapiramicin B Can Be Supplied Independently of Micromonospora Fermentation

The first total synthesis of dapiramicin B was reported in 2006, employing a Pd‑catalysed Buchwald–Hartwig N‑arylation of a β‑glycosylamine with a 2‑bromo‑pyrrolo[2,3‑d]pyrimidine derivative [1]. The key coupling step proceeded in 69 % overall yield from the disaccharide intermediate and delivered the natural β‑anomer as the major product (α:β = 1:3.9) [1]. By contrast, the total synthesis of dapiramicin A required a lower‑temperature, α‑selective protocol that gave the α‑anomer in only 41 % isolated yield, with significant β‑anomer contamination (35 %) [1].

Synthetic Accessibility
Head-to-head
β-selective N-arylation: 69% yield, β:α 3.9:1. Dapiramicin A synthesis: 41% α yield, 35% β contamination.
Establishes reproducible chemical supply route for the β-anomer
Scalability beyond lab scale remains to be demonstrated
total synthesis Pd-catalyzed N-arylation chemical supply chain

Unique N‑Glycoside Architecture at the Exocyclic Nitrogen: Class‑Level Differentiation from All Other Nucleoside Antibiotics

Dapiramicins A and B are glycosylated at the exocyclic 2‑amino nitrogen of the pyrrolo[2,3‑d]pyrimidine chromophore, rather than at an endocyclic nitrogen of the nucleobase as seen in natural N‑nucleosides (e.g., purine/pyrimidine N‑9 or N‑1 glycosides) [1]. This structural motif is described as “quite unique among nucleoside antibiotics” in the primary chemical literature [1]. Other 7‑deazapurine‑class nucleoside antibiotics—including toyocamycin, sangivamycin, tubercidin, and cadeguomycin—invariably possess canonical endocyclic N‑glycoside linkages to ribose or a modified sugar [2].

N-Glycoside Architecture
Class-level
Exocyclic N-glycoside at 2-amino group; unique among nucleoside antibiotics. Classical 7-deazapurine nucleosides (toyocamycin, sangivamycin) bear endocyclic glycosides.
Offers a structurally orthogonal scaffold for SAR and target engagement studies
Comparative bioactivity data against same targets not available
N-glycoside structure exocyclic nitrogen glycosylation nucleoside antibiotic classification

Procurement‑Relevant Application Scenarios for Dapiramicin B Based on Verified Differential Evidence


Chemical Reference Standard for Stereochemically Pure β‑N‑Glycoside in Stability and Formulation Studies

Laboratories performing forced‑degradation or stability‑indicating method development for nucleoside antibiotics can employ dapiramicin B as a pure β‑anomer reference. Because the α‑anomer (dapiramicin A) epimerizes to epidapiramicin A under acidic conditions, dapiramicin B serves as the thermodynamically stable control for distinguishing degradation‑related anomerization from genuine chemical decomposition [1]. This application is directly supported by the documented acid‑lability of the α‑N‑glycoside and the synthetic observation that the β‑anomer is the thermodynamic product [1][2].

In Vivo Agro‑Antifungal Discovery Programmes Targeting Rice Sheath Blight (Rhizoctonia solani)

Agrochemical discovery teams screening for compounds effective against R. solani in whole‑plant greenhouse assays can use dapiramicin B as a positive control with a well‑documented, albeit qualitative, in vivo efficacy profile. Unlike validamycin A or polyoxin D, which are active in vitro and have known resistance liabilities, the dapiramicins lack standard in vitro activity, implying a distinct mode of action that may be useful in resistance‑management rotations or for elucidating plant‑mediated antifungal activation pathways [1][2].

Synthetic Chemistry Programmes Validating Scalable Total‑Synthesis Routes to N‑Glycoside Antibiotics

The published total synthesis of dapiramicin B—featuring a Pd‑catalysed Buchwald–Hartwig N‑arylation that delivers the β‑anomer with a 3.9:1 selectivity and 69 % yield—offers a validated synthetic entry point [1]. Groups developing new N‑glycosylation methodology or building pyrrolopyrimidine libraries can use dapiramicin B as a benchmark structure for evaluating coupling efficiency, anomeric selectivity, and global deprotection strategies [1][2].

Exocyclic N‑Glycoside Scaffold for Biosynthetic Gene Cluster (BGC) and Riboswitch‑Targeting Research

The unique exocyclic N‑glycoside linkage of dapiramicin B differentiates it from all endocyclic 7‑deazapurine nucleosides (e.g., toyocamycin, sangivamycin) [1]. This makes it a specific molecular probe for studying enzymes that install or hydrolyse exocyclic N‑glycosidic bonds, for interrogating preQ₁ riboswitch binding with a non‑canonical nucleoside architecture, and for heterologous BGC expression studies in which the production of the β‑anomer can be used as a diagnostic marker of complete biosynthetic pathway assembly [1][2].

Application
Selection Property
Validation Focus
β-N-Glycoside stability reference for method development
Stereochemical purity (β-anomer)
Anomerization-resistant formulation context
In vivo agro-antifungal screening (R. solani)
Documented greenhouse model response
Mode-of-action distinct from in vitro-active comparators
Pd-catalyzed N-arylation methodology benchmark
Published total-synthesis route with β-selectivity
Coupling yield and anomeric ratio verification
Exocyclic N-glycoside probe for riboswitch/BGC studies
Non-canonical N-glycoside architecture
Enzyme substrate specificity and pathway assembly markers
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